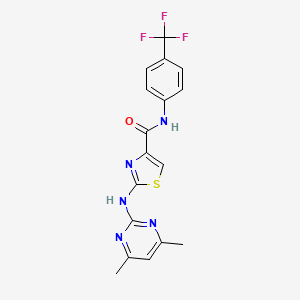
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5OS and its molecular weight is 393.39. The purity is usually 95%.
BenchChem offers high-quality 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Applications
Compounds structurally related to 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide have been explored for their antifungal properties. Studies have found that derivatives of dimethylpyrimidin possess significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Anticancer and Anti-Inflammatory Properties
Research has indicated that derivatives of pyrimidin, similar to the compound , exhibit anticancer and anti-inflammatory properties. For example, pyrazolopyrimidines derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines and for 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). Additionally, various thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines showed promising antioxidant and antimicrobial activities (Saundane et al., 2012).
Catalytic Applications
The use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a closely related compound, as a ligand in bimetallic catalysts has been explored. These catalysts have been found to be highly active for the Suzuki reaction in aqueous media, which is significant for the synthesis of various organic compounds (Bumagin et al., 2019).
Antibacterial Applications
Compounds structurally similar to 2-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide have demonstrated antibacterial activities. For instance, novel thiazole and pyrimidine derivatives have been synthesized and found to have significant antimicrobial properties, which could be relevant in developing new antibiotic drugs (Ahmed, 2007).
Herbicidal Activities
Research on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, a compound with structural similarities, has shown promising herbicidal activities. This finding suggests potential agricultural applications for controlling unwanted vegetation (Fu, 2014).
Propiedades
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c1-9-7-10(2)22-15(21-9)25-16-24-13(8-27-16)14(26)23-12-5-3-11(4-6-12)17(18,19)20/h3-8H,1-2H3,(H,23,26)(H,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYWKHUPJPUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one](/img/structure/B2550642.png)
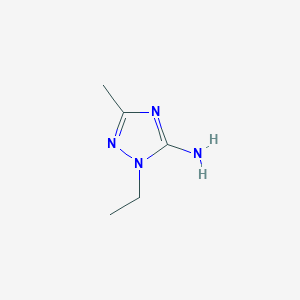
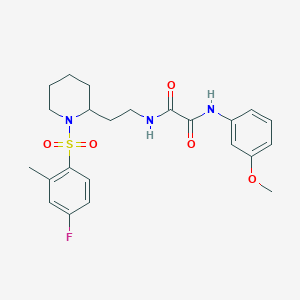
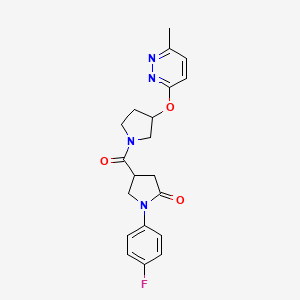
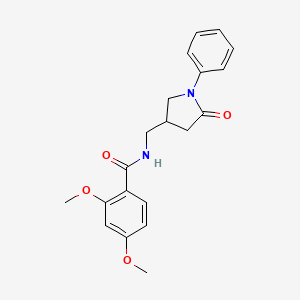
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2550649.png)
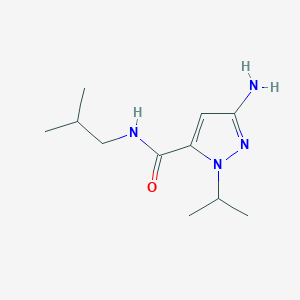
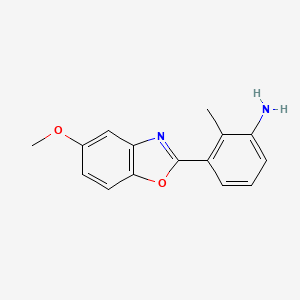
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550655.png)
![N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide](/img/structure/B2550657.png)


![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)